molecular formula C9H7F3O3 B15149204 (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B15149204
M. Wt: 220.14 g/mol
InChI Key: SDGXYUQKJPFLDG-ZETCQYMHSA-N
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Description

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is a chiral compound with significant importance in various fields of chemistry and industry. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired enantiomer in high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological or chemical effects. The hydroxyl and carboxylic acid groups also play crucial roles in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid

Uniqueness

(S)-2-Hydroxy-2-(4-(trifluoromethyl)phenyl)acetic acid is unique due to its chiral nature and the presence of both hydroxyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

(2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m0/s1

InChI Key

SDGXYUQKJPFLDG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F

Origin of Product

United States

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